![molecular formula C10H11NO5S B1434639 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate CAS No. 1701450-92-1](/img/structure/B1434639.png)
5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate
Overview
Description
The compound is a derivative of indane, a bicyclic compound consisting of a benzene ring fused to a pentane ring . It has a nitro group (-NO2) and a methanesulfonate group (-SO3CH3) attached to the indane structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, indane derivatives can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a nitro group could potentially make the compound more reactive .Scientific Research Applications
Pharmaceutical Research
Compounds with similar structures have been explored for their potential as anti-cancer agents . The nitro group and the indenyl moiety could suggest a role in designing novel therapeutic agents.
Biological Studies
Indole derivatives have shown biological activity against various pathogens . This compound might be researched for its antimicrobial or antiviral properties.
Chemical Synthesis
Such compounds can serve as intermediates in the synthesis of more complex molecules, potentially useful in organic chemistry research .
Molecular Docking Studies
The compound could be used in computational studies to model interactions with biological targets, which is crucial in drug design .
Tuberculosis Research
Related indole derivatives have been investigated for their antitubercular activity , suggesting a possible application in researching treatments for tuberculosis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
One study suggests that a similar compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Future Directions
properties
IUPAC Name |
(5-nitro-2,3-dihydro-1H-inden-2-yl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-17(14,15)16-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESFJIFKSPHQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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